molecular formula C21H22N2O B11664116 2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide

2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide

Cat. No.: B11664116
M. Wt: 318.4 g/mol
InChI Key: HJCGRJGFGTYTOW-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the quinoline derivative with 2-methylpropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving quinoline derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Possible use in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its unique structure may result in different pharmacokinetics, binding affinities, and biological activities.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O/c1-14(2)13-22-21(24)18-12-20(16-10-8-15(3)9-11-16)23-19-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3,(H,22,24)

InChI Key

HJCGRJGFGTYTOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C

Origin of Product

United States

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